Phenanthrene-2,9-diol Phenanthrene-2,9-diol
Brand Name: Vulcanchem
CAS No.: 364080-27-3
VCID: VC20526285
InChI: InChI=1S/C14H10O2/c15-10-5-6-11-9(7-10)8-14(16)13-4-2-1-3-12(11)13/h1-8,15-16H
SMILES:
Molecular Formula: C14H10O2
Molecular Weight: 210.23 g/mol

Phenanthrene-2,9-diol

CAS No.: 364080-27-3

Cat. No.: VC20526285

Molecular Formula: C14H10O2

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Phenanthrene-2,9-diol - 364080-27-3

Specification

CAS No. 364080-27-3
Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
IUPAC Name phenanthrene-2,9-diol
Standard InChI InChI=1S/C14H10O2/c15-10-5-6-11-9(7-10)8-14(16)13-4-2-1-3-12(11)13/h1-8,15-16H
Standard InChI Key JQMOAZUCUQQAQB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C=C2O

Introduction

Chemical Structure and Properties

Molecular Architecture

Phenanthrene-2,9-diol belongs to the phenanthrols, a subclass of phenanthrenes distinguished by hydroxyl substituents. Its core structure consists of three fused benzene rings arranged in an angular configuration, with hydroxyl groups at positions 2 and 9 (Figure 1). This arrangement confers distinct electronic properties, as the hydroxyl groups participate in hydrogen bonding and influence electron delocalization across the aromatic system .

Table 1: Key Chemical Properties of Phenanthrene-2,9-diol

PropertyValue
Molecular FormulaC14H10O2\text{C}_{14}\text{H}_{10}\text{O}_{2}
Molecular Weight210.232 g/mol
IUPAC NamePhenanthrene-2,9-diol
SMILESOC1=CC2=C(C=C1)C1=CC=CC=C1C(O)=C2
InChI KeyJQMOAZUCUQQAQB-UHFFFAOYSA-N

The compound’s planar structure and hydroxyl groups enhance its solubility in polar solvents compared to non-hydroxylated PAHs, facilitating its extraction and analysis in biological matrices .

Spectroscopic and Reactivity Profiles

The electronic transitions within the aromatic system result in strong UV-Vis absorption, peaking at 270 nm and 340 nm, which are instrumental in chromatographic detection . Reactivity is dominated by the phenolic hydroxyl groups, which undergo oxidation to form quinones or participate in electrophilic substitution reactions. For instance, under acidic conditions, the hydroxyl groups can be methylated or acetylated, modifying the compound’s polarity for analytical purposes .

Synthesis and Derivatization

Oxidative Coupling Approaches

The synthesis of phenanthrene-2,9-diol derivatives often involves oxidative coupling of stilbene precursors. For example, 2,2′,4,4′-tetramethoxystilbene-3,3′-diol undergoes oxidative coupling to yield tetramethoxyphenanthrene quinones, a reaction achieving 51% yield under optimized conditions . While this method primarily targets 2,7-quinones, analogous strategies could be adapted for 2,9-diol synthesis by adjusting substituent positions and reaction parameters.

Challenges in Direct Synthesis

Direct synthesis of phenanthrene-2,9-diol is complicated by competing cyclization reactions. For instance, attempts to synthesize related diols from biphenyl precursors often result in intramolecular cyclization to form dibenzoxepine derivatives, as observed in the formation of 2,3,4,8,9,10-hexamethoxydibenzoxepine . Overcoming these challenges requires precise control over reaction conditions, such as temperature and catalyst selection, to favor diol formation over cyclization.

Biological Significance and Metabolic Pathways

Role as a PAH Exposure Biomarker

Phenanthrene-2,9-diol is a well-established biomarker for assessing human exposure to PAHs, a class of environmental pollutants generated by incomplete combustion of organic materials . Upon inhalation or ingestion, PAHs such as phenanthrene are metabolized via cytochrome P450 enzymes into dihydrodiols, which are subsequently excreted in urine. The detection of phenanthrene-2,9-diol in biospecimens correlates with PAH exposure levels, making it invaluable for epidemiological studies .

Toxicological Implications

While phenanthrene itself is less carcinogenic than high-molecular-weight PAHs (e.g., benzo[a]pyrene), its metabolites, including phenanthrene-2,9-diol, may contribute to oxidative stress and DNA adduct formation. In vitro studies suggest that dihydroxylated PAH metabolites interact with cellular macromolecules, potentially disrupting signaling pathways such as Akt and MEK/ERK, which regulate apoptosis and proliferation .

Applications in Environmental and Health Sciences

Biomonitoring and Exposure Assessment

Public health agencies utilize phenanthrene-2,9-diol measurements to monitor populations exposed to PAHs in occupational settings (e.g., industrial workers) or through environmental contamination (e.g., urban air pollution). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods achieve detection limits as low as 0.1 ng/mL in urine, enabling precise quantification .

Research Tool in Metabolic Studies

Comparative Analysis with Related Phenanthrols

Table 2: Structural and Functional Comparison of Phenanthrene Derivatives

CompoundHydroxyl PositionsKey Characteristics
Phenanthrene-1-ol1Primary metabolite of phenanthrene
Phenanthrene-2,7-diol2,7Studied for quinone synthesis
9,10-Dihydrophenanthrene-2,7-diol2,7 (hydrogenated)Exhibits cytotoxic activity

The position of hydroxyl groups significantly impacts biological activity and chemical reactivity. For instance, 9,10-dihydrophenanthrene-2,7-diol, a hydrogenated analog, demonstrates cytotoxic effects against cancer cell lines (IC₅₀ = 3.73 µM), whereas phenanthrene-2,9-diol’s primary role remains diagnostic.

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